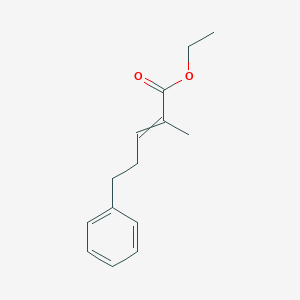

Ethyl 2-methyl-5-phenylpent-2-enoate

Description

Ethyl 2-methyl-5-phenylpent-2-enoate (CAS: N/A) is an α,β-unsaturated ester characterized by a pent-2-enoate backbone with a methyl substituent at the 2-position and a phenyl group at the 5-position. Its synthesis typically involves olefination, reduction, and oxidation steps, yielding a colorless oil with an E/Z isomer ratio of 7:1 . The compound’s structural features, including the conjugated ester group and aromatic moiety, make it a versatile intermediate in organic synthesis, particularly in the preparation of fragrances, pharmaceuticals, and agrochemicals. Spectroscopic data (¹H/¹³C NMR) confirm its identity, aligning with literature reports .

Properties

CAS No. |

114377-77-4 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

ethyl 2-methyl-5-phenylpent-2-enoate |

InChI |

InChI=1S/C14H18O2/c1-3-16-14(15)12(2)8-7-11-13-9-5-4-6-10-13/h4-6,8-10H,3,7,11H2,1-2H3 |

InChI Key |

YZHGFRNWBWXWKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=CCCC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenylpent-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group and the double bond in the compound make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5-phenylpent-2-enoic acid, while reduction could produce 2-methyl-5-phenylpent-2-en-1-ol.

Scientific Research Applications

Ethyl 2-methyl-5-phenylpent-2-enoate has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound’s structure makes it a useful probe in studying enzyme-substrate interactions.

Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-phenylpent-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group and double bond also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 2-methyl-5-phenylpent-2-enoate, enabling comparative analysis of their properties and reactivity.

(E)-3-Methyl-5-phenylpent-2-enoic Acid (CAS: 72681-05-1)

Structural Differences : Replaces the ethyl ester group with a carboxylic acid at the 2-position.

Synthesis : Prepared via hydrolysis of the corresponding ester using NaOH in a biphasic EtOH/water system .

Reactivity : The carboxylic acid group enhances polarity and hydrogen-bonding capacity, increasing solubility in polar solvents. This acidity also makes it reactive toward bases or nucleophiles, unlike the ester derivative.

Applications : Likely used as a pharmaceutical intermediate or in metal-chelating reactions due to its acidic proton .

Ethyl (4E)-2,2-Diethyl-3-oxo-5-phenylpent-4-enoate (CAS: 302941-27-1)

Structural Differences: Features a ketone group at the 3-position and two ethyl substituents at the 2-position. Synthesis: Not explicitly detailed in evidence, but likely involves Claisen or aldol condensation due to the ketone moiety . Reactivity: The ketone group introduces electrophilic character at the α-carbon, enabling nucleophilic additions (e.g., Grignard reactions). Applications: Suitable for synthesizing tertiary alcohols or heterocycles via ketone-involved cyclizations .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (CAS: N/A)

Structural Differences: Contains a triple bond (yne) at the 2-position and a diphenyl group at the 5-position, along with an ethoxycarbonyloxy substituent. Synthesis: Prepared via propargylation or alkynylation reactions, as suggested by its crystal structure data (CCDC 1901024) . Reactivity: The triple bond allows participation in cycloaddition or Sonogashira coupling reactions. The diphenyl groups enhance π-π stacking in solid-state structures, as evidenced by bond angles (e.g., C12—C7—C13—O3 = 155.22°) . Applications: Potential use in materials science or as a diyne precursor in polymerization .

Research Findings and Implications

- Steric Effects: Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate exhibits reduced reactivity in ester hydrolysis compared to this compound due to steric hindrance from diethyl substituents .

- Stereochemical Control: The target compound’s high E-selectivity (7:1 E/Z ratio) contrasts with the uncharacterized stereochemistry of (E)-3-methyl-5-phenylpent-2-enoic acid, highlighting the importance of reaction conditions in olefination .

- Solid-State Behavior: Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate demonstrates significant π-π interactions in its crystal lattice, as shown by torsional angles (e.g., C21—C20—C32—C26 = −30.25°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.